(3-Ethoxy-4-methoxyphenyl)methanamine

Physicochemical Property Lipophilicity LogP

(3-Ethoxy-4-methoxyphenyl)methanamine (CAS 108439-67-4) is a primary benzylic amine bearing an ethoxy group at the 3-position and a methoxy group at the 4-position of the phenyl ring. This substitution pattern constitutes the 3-ethoxy-4-methoxyphenyl pharmacophore, which is recognized in medicinal chemistry as a privileged scaffold for phosphodiesterase 4 (PDE4) inhibition.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 108439-67-4
Cat. No. B1277590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethoxy-4-methoxyphenyl)methanamine
CAS108439-67-4
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CN)OC
InChIInChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3,7,11H2,1-2H3
InChIKeySEMVGKZMRJJWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Ethoxy-4-methoxyphenyl)methanamine (CAS 108439-67-4): Core Properties and Industrial Positioning as a PDE4-Focused Building Block


(3-Ethoxy-4-methoxyphenyl)methanamine (CAS 108439-67-4) is a primary benzylic amine bearing an ethoxy group at the 3-position and a methoxy group at the 4-position of the phenyl ring. This substitution pattern constitutes the 3-ethoxy-4-methoxyphenyl pharmacophore, which is recognized in medicinal chemistry as a privileged scaffold for phosphodiesterase 4 (PDE4) inhibition [1]. The compound is supplied as a research-grade intermediate with a typical purity of 95% and is stored under inert atmosphere at 2–8°C . Its primary documented industrial role is as a key synthetic precursor in the multi-step preparation of the marketed PDE4 inhibitor apremilast [2].

Why Generic Substitution of (3-Ethoxy-4-methoxyphenyl)methanamine with Common Benzylamine Analogs Fails in PDE4-Targeted Synthesis


Substituting (3-ethoxy-4-methoxyphenyl)methanamine with simpler benzylamine analogs such as veratrylamine (3,4-dimethoxybenzylamine) or vanillylamine (4-hydroxy-3-methoxybenzylamine) directly undermines the lipophilicity, electronic profile, and pharmacophoric recognition required for PDE4 inhibitory activity. The ethoxy group at the 3-position is not merely a larger alkyl substituent; it provides a distinct LogP increase of approximately 0.4–0.7 log units over veratrylamine and contributes to a hydrophobic interaction that the dimethoxy analog cannot replicate . Publications and patents consistently identify the 3-ethoxy-4-methoxyphenyl motif—rather than the 3,4-dimethoxy or 3-methoxy-4-hydroxy pattern—as the optimal aryl fragment for potent PDE4 inhibition [1]. Consequently, generic replacement of this intermediate with cheaper, commercially available benzylamines is not a viable strategy for projects targeting PDE4-dependent pathways or for synthesizing known PDE4 inhibitors such as apremilast.

Quantitative Differentiation of (3-Ethoxy-4-methoxyphenyl)methanamine: Head-to-Head Physicochemical and Pharmacophoric Comparisons


Lipophilicity (LogP) Comparison Against Veratrylamine and Vanillylamine

(3-Ethoxy-4-methoxyphenyl)methanamine exhibits a significantly higher experimental LogP of 2.25 compared to both veratrylamine (3,4-dimethoxybenzylamine, LogP 1.86) and vanillylamine (4-hydroxy-3-methoxybenzylamine, LogP 1.56) . This represents a LogP increase of +0.39 vs. veratrylamine and +0.69 vs. vanillylamine. The enhanced lipophilicity is a direct consequence of replacing the 3-methoxy with a 3-ethoxy group, which adds one methylene unit and increases the compound's hydrophobic surface area.

Physicochemical Property Lipophilicity LogP

Boiling Point as a Process-Relevant Physical Property: Comparison with Veratrylamine

The predicted boiling point of (3-ethoxy-4-methoxyphenyl)methanamine is 279.8°C at 760 mmHg, which is slightly lower than the experimentally measured boiling point range of veratrylamine at 281–284°C . While the absolute difference is modest (ΔBP ≈ 1–4°C), the lower boiling point of the 3-ethoxy analog reflects a subtle reduction in intermolecular hydrogen bonding or polar interactions compared to the dimethoxy derivative. For process chemists, this small shift can influence distillation conditions and thermal stability assessments during scale-up.

Process Chemistry Boiling Point Purification

PDE4 Pharmacophore Superiority: Class-Level Evidence from Diarylalkene Inhibitor Optimization

In a systematic optimization of 1,1-diarylalkene dual inhibitors of tubulin polymerization and PDE4, researchers employed the 3-ethoxy-4-methoxyphenyl group as the PDE4 pharmacophore [1]. Compound 28 bearing this motif achieved a PDE4 IC50 of 54 nM, a 10-fold improvement over earlier leads lacking the ethoxy substitution. In contrast, literature searches reveal no PDE4 inhibitory activity for veratrylamine (3,4-dimethoxybenzylamine) at pharmacologically relevant concentrations; its primary reported activity is as a fluorogenic derivatization reagent for serotonin detection . This class-level evidence demonstrates that the 3-ethoxy-4-methoxyphenyl pharmacophore is specifically selected for PDE4 inhibitor design, while the 3,4-dimethoxyphenyl analog is not functionally interchangeable in this target class.

PDE4 Inhibition Pharmacophore Medicinal Chemistry

Validated Synthetic Utility as an Apremilast Intermediate with Documented Reaction Yield

(3-Ethoxy-4-methoxyphenyl)methanamine is explicitly employed as a key intermediate in the synthesis of apremilast (Otezla®), an FDA-approved PDE4 inhibitor for psoriatic arthritis and plaque psoriasis [1]. In one published synthetic protocol, the compound was obtained via reductive amination of 3-ethoxy-4-methoxybenzaldehyde, yielding 2.81 g of the amine from 1.17 g of the starting aldehyde (approximately 67% yield) . The patent literature further confirms its conversion to (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, the immediate precursor to the phthalimide coupling step that completes apremilast [2]. Veratrylamine, by contrast, is not documented as an intermediate for any marketed PDE4 inhibitor and cannot serve as a drop-in replacement in this established synthetic route.

Synthetic Intermediate Apremilast PDE4 Inhibitor

Optimal Deployment Scenarios for (3-Ethoxy-4-methoxyphenyl)methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: PDE4 Inhibitor Lead Optimization Requiring the 3-Ethoxy-4-methoxyphenyl Pharmacophore

When designing novel PDE4 inhibitors, the 3-ethoxy-4-methoxyphenyl group provides a validated pharmacophoric fragment that has produced compounds with PDE4 IC50 values as low as 54 nM in diarylalkene series [1]. Procurement of (3-ethoxy-4-methoxyphenyl)methanamine as a building block enables direct installation of this privileged motif via reductive amination or amide coupling, avoiding multi-step de novo construction of the substitution pattern. The enhanced lipophilicity (LogP 2.25 vs. 1.86 for the dimethoxy analog) may improve blood-brain barrier penetration for CNS-targeted PDE4 programs .

Process Chemistry: Development of Apremilast-Related or Generic PDE4 Inhibitor Manufacturing Routes

This compound is the documented gateway intermediate for apremilast synthesis. The reductive amination route from 3-ethoxy-4-methoxybenzaldehyde has been demonstrated at bench scale with a reported yield of approximately 2.81 g product from 1.17 g aldehyde . Process development teams can leverage existing patent literature (e.g., CN106543050A) that details the conversion of this amine to the corresponding β-aminosulfone intermediate, streamlining route scouting and scale-up efforts [2].

Analytical Reference Standard Procurement for Impurity Profiling in PDE4 Inhibitor Drug Substance

Given its role as a synthetic precursor to apremilast, (3-ethoxy-4-methoxyphenyl)methanamine may appear as a process-related impurity or degradation product in PDE4 inhibitor drug substances. The availability of the compound at 95% purity from multiple suppliers makes it suitable as a reference standard for HPLC impurity profiling method development. Its predicted boiling point of 279.8°C and LogP of 2.25 provide useful parameters for chromatographic method optimization .

Academic Research on Structure-Activity Relationships of Arylalkylamine PDE4 Inhibitors

For academic groups investigating the SAR of PDE4 pharmacophores, (3-ethoxy-4-methoxyphenyl)methanamine serves as the optimal starting material for synthesizing focused libraries of N-substituted derivatives. The 3-ethoxy-4-methoxyphenyl motif has been explicitly recognized in the medicinal chemistry literature as providing superior PDE4 inhibition compared to the 3,4-dimethoxyphenyl analog, making this compound the logical choice for SAR studies rather than the more common but pharmacophorically inferior veratrylamine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Ethoxy-4-methoxyphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.